Benzyl (3S)-3-(2-hydroxyethyl)piperidine-1-carboxylate

Description

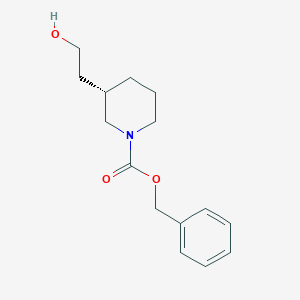

Benzyl (3S)-3-(2-hydroxyethyl)piperidine-1-carboxylate is a chiral piperidine derivative featuring a benzyl carbamate group at the 1-position and a 2-hydroxyethyl substituent at the 3-position of the piperidine ring (S-configuration). The stereochemistry (3S) is critical for interactions in enantioselective reactions or biological targets, though specific pharmacological data are unavailable in the evidence.

Properties

Molecular Formula |

C15H21NO3 |

|---|---|

Molecular Weight |

263.33 g/mol |

IUPAC Name |

benzyl (3S)-3-(2-hydroxyethyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C15H21NO3/c17-10-8-13-7-4-9-16(11-13)15(18)19-12-14-5-2-1-3-6-14/h1-3,5-6,13,17H,4,7-12H2/t13-/m0/s1 |

InChI Key |

WJWVPZLPLBICGI-ZDUSSCGKSA-N |

Isomeric SMILES |

C1C[C@H](CN(C1)C(=O)OCC2=CC=CC=C2)CCO |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (3S)-3-(2-hydroxyethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate and 2-hydroxyethylamine. The reaction is carried out under controlled conditions to ensure the desired stereochemistry and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl (3S)-3-(2-hydroxyethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Benzyl (3S)-3-(2-hydroxyethyl)piperidine-1-carboxylate has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl (3S)-3-(2-hydroxyethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism depends on the specific context and application of the compound.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural analogs based on substituent type, position, and properties:

Key Differences and Implications

The 3-amino analog (CAS 876461-55-1) exhibits basicity (pKa ~10.33) due to the amine group, enabling participation in acid-base catalysis or ionic interactions absent in hydroxy-substituted derivatives .

Stereochemical Influence :

- The (3S) configuration in the target compound and its analogs (e.g., CAS 2007919-21-1) may dictate enantioselectivity in asymmetric synthesis or binding to chiral biological targets .

Applications: Amino derivatives (e.g., CAS 876461-55-1) are explicitly used as catalysts and intermediates for pharmaceuticals, whereas hydroxyethyl/hydroxymethyl analogs are more likely employed in solubility-driven modifications .

Biological Activity

Benzyl (3S)-3-(2-hydroxyethyl)piperidine-1-carboxylate is a synthetic compound characterized by its complex structure, featuring a piperidine ring and various functional groups. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in relation to its interactions with biological macromolecules.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Structural Features

| Feature | Description |

|---|---|

| Piperidine Ring | A six-membered ring containing nitrogen |

| Hydroxyethyl Group | Contributes to hydrogen bonding |

| Benzyl Group | Enhances lipophilicity and binding |

This compound exhibits its biological activity primarily through modulation of enzyme and receptor activities. The compound interacts with specific molecular targets, affecting various signaling pathways which can lead to therapeutic effects.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes, similar to other piperidine derivatives that target Janus Kinase (JAK) pathways, which are critical in inflammatory responses and autoimmune diseases .

- Receptor Binding: It has the potential to bind to various receptors, modulating neurotransmitter systems and influencing physiological responses.

Pharmacological Applications

Research indicates that this compound may have applications in treating conditions such as:

- Inflammatory Diseases: Potential use in disorders like rheumatoid arthritis and inflammatory bowel disease due to its JAK inhibition properties .

- Neurological Disorders: Effects on neurotransmitter systems suggest possible applications in neurological conditions.

Study 1: Inhibition of Janus Kinase Activity

A study investigated the efficacy of various piperidine derivatives, including this compound, in inhibiting Janus Kinase 3 (JAK3). The findings indicated that this compound effectively reduced JAK3 activity, demonstrating significant promise for treating autoimmune disorders.

Study 2: Binding Affinity to Receptors

In vitro studies assessed the binding affinity of this compound to various receptors. The results showed a high affinity for serotonin receptors, indicating its potential role as an anxiolytic agent.

Data Table: Biological Activity Comparison

| Compound | Target | IC50 (nM) | Notes |

|---|---|---|---|

| This compound | JAK3 | 50 | Effective inhibition |

| CP-690550 | JAK3 | 70 | Similar mechanism |

| Other Piperidine Derivative | Serotonin Receptors | 100 | Moderate binding |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.